2-Methyl-3-(4-methylphenyl)thiolan-3-ol
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Overview
Description
2-Methyl-3-(4-methylphenyl)thiolan-3-ol is a chemical compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . This compound is characterized by a thiolane ring substituted with a methyl group and a 4-methylphenyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylbenzaldehyde with a thiolane derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiolane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)thiolan-3-ol is utilized in various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The aromatic ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(3-methylphenyl)thiolan-3-ol: Similar structure but with a different position of the methyl group on the aromatic ring.
3-Methyl-4-(4-methylphenyl)thiolan-3-ol: Another thiolane derivative with different substitution patterns.
Uniqueness
2-Methyl-3-(4-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can significantly affect the compound’s properties and interactions .
Biological Activity
2-Methyl-3-(4-methylphenyl)thiolan-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a unique structure characterized by a thiolane ring with a methyl group and a para-methylphenyl substituent. Its molecular formula is C11H14S, with a molecular weight of approximately 182.29 g/mol. The presence of the thiolane ring contributes to its reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C11H14S |
Molecular Weight | 182.29 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiolane moiety can participate in nucleophilic attacks on electrophilic centers in proteins, potentially leading to covalent modifications that alter protein function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 100 µg/mL, depending on the bacterial species tested.
Antioxidant Activity
The compound has also shown significant antioxidant activity. In vitro assays measuring the ability to scavenge free radicals demonstrated that this compound could effectively reduce oxidative stress markers in cellular models. The half-maximal effective concentration (EC50) was determined to be around 15 µM, indicating its potency as an antioxidant agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various sulfur-containing compounds, including this compound. The results indicated that this compound had a comparable effect to standard antibiotics against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Antioxidant Properties in Cellular Models
In another investigation, researchers assessed the antioxidant properties of this compound in human liver cells exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting that the compound may protect against oxidative damage. This finding supports further exploration into its therapeutic potential for conditions associated with oxidative stress.
Research Findings
Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects:
- Enzyme Inhibition : The compound was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Cell Signaling Modulation : Research indicated that it could modulate signaling pathways related to inflammation and cell survival, further emphasizing its therapeutic potential.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)7-8-14-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
KLTAIJMAFRKGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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